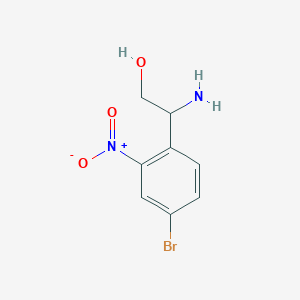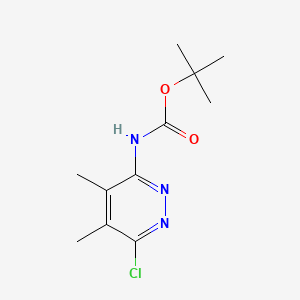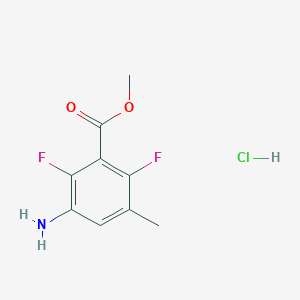
tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with but-2-yn-1-yl and prop-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne groups, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its carbamate group is known for its bioactivity, and the alkyne groups can be used for click chemistry, a powerful tool in drug discovery.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials science. Its unique properties may offer advantages in specific applications, such as coatings, adhesives, or polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The alkyne groups could participate in bioorthogonal reactions, allowing for targeted delivery or imaging in biological systems.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(but-2-yn-1-yl)carbamate
- tert-butyl N-(prop-2-yn-1-yl)carbamate
- N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate
Uniqueness
The presence of both but-2-yn-1-yl and prop-2-yn-1-yl groups in tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate makes it unique compared to other similar compounds
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
tert-butyl N-but-2-ynyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-6-8-10-13(9-7-2)11(14)15-12(3,4)5/h2H,9-10H2,1,3-5H3 |
InChI Key |
UOOXREUDRBWMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN(CC#C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)






methanone](/img/structure/B15304729.png)

![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)

